molecular formula C12H10FN B13676187 2-Benzyl-5-fluoropyridine

2-Benzyl-5-fluoropyridine

Katalognummer: B13676187
Molekulargewicht: 187.21 g/mol
InChI-Schlüssel: QGODZUZVDCZZSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-5-fluoropyridine is a fluorinated pyridine derivative. The presence of both a benzyl group and a fluorine atom on the pyridine ring imparts unique chemical and physical properties to this compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts, making them valuable in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-fluoropyridine can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to produce fluorinated pyridines .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination reactions using efficient fluorinating agents and catalysts. The choice of reagents and conditions is crucial to maximize yield and purity while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzyl-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyridines
  • Benzaldehyde derivatives
  • Coupled aromatic compounds

Wissenschaftliche Forschungsanwendungen

2-Benzyl-5-fluoropyridine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Benzyl-5-fluoropyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of biochemical pathways and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Benzyl-5-fluoropyridine is unique due to the presence of both a benzyl group and a fluorine atom on the pyridine ring. This combination imparts distinct chemical properties, such as reduced basicity and altered reactivity, making it valuable for specific applications in organic synthesis and drug development .

Eigenschaften

Molekularformel

C12H10FN

Molekulargewicht

187.21 g/mol

IUPAC-Name

2-benzyl-5-fluoropyridine

InChI

InChI=1S/C12H10FN/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI-Schlüssel

QGODZUZVDCZZSY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=NC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.